SU4984

描述

- SU4984 是一种蛋白质酪氨酸激酶抑制剂 。它专门针对成纤维细胞生长因子受体 1 (FGFR1),IC50 值为 10-20 μM。

- 此外,this compound 还抑制血小板衍生生长因子受体 (PDGFR) 和胰岛素受体活性。

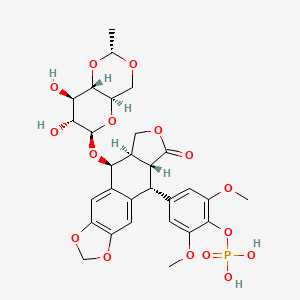

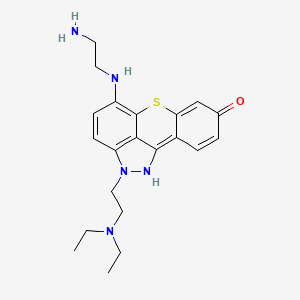

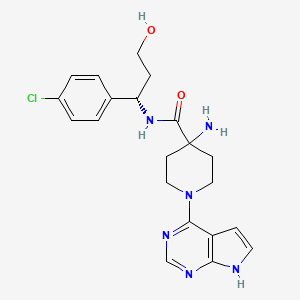

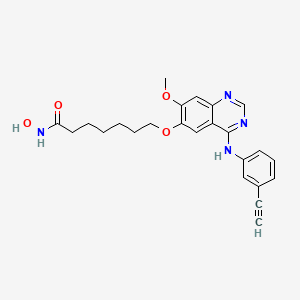

- 其化学结构如下所示:!this compound 化学结构

科学研究应用

- 由于其 FGFR1 抑制活性,SU4984 在癌症研究中得到应用。

- 它也可能在其他领域产生影响,例如细胞信号转导研究和药物开发。

作用机制

- SU4984 的机制涉及通过抑制其自身磷酸化来阻断 FGFR1 活性。

- 它干扰与细胞生长和增殖相关的下游信号通路。

生化分析

Biochemical Properties

SU4984 is known to inhibit the fibroblast growth factor receptor 1 (FGFR1) with an IC50 of 10-20 μM . It also inhibits platelet-derived growth factor receptor, and insulin receptor . The nature of these interactions is competitive and reversible .

Cellular Effects

The effects of this compound on cells are primarily due to its inhibition of FGFR1. By inhibiting this receptor, this compound can influence cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the presence of other signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFR1, thereby inhibiting its kinase activity . This can lead to changes in gene expression and cellular functions.

Metabolic Pathways

准备方法

- 不幸的是,文献中尚未提供有关 SU4984 的具体合成路线和反应条件。

- 需要注意的是,this compound 主要用作研究工具,而非市售化合物。

化学反应分析

- SU4984 可能经历蛋白质酪氨酸激酶抑制剂的典型反应。

- 常见的反应包括磷酸化、去磷酸化和与受体酪氨酸激酶结合。

- 试剂和条件将取决于具体的实验背景。

相似化合物的比较

- 虽然我没有直接列出类似的化合物,但 SU4984 的独特之处在于其 FGFR1 特异性和对 PDGFR 和胰岛素受体的双重抑制。

属性

IUPAC Name |

4-[4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,13-14H,9-12H2,(H,21,25)/b18-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFJBJDODKHWED-AQTBWJFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C=O)C2=CC=C(C=C2)/C=C\3/C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes SU4984 effective against certain types of cancer cells?

A1: this compound demonstrates promising activity against cancer cells driven by specific mutations in tyrosine kinases. For instance, it effectively inhibits the activity of KIT, a receptor tyrosine kinase, particularly when mutated forms are present, such as those found in mastocytosis. [] These mutations often lead to constitutive activation of KIT, promoting uncontrolled cell growth and survival. By inhibiting mutant KIT, this compound can suppress the proliferation of neoplastic mast cells and even induce cell death. []

Q2: Beyond its anti-cancer potential, what other therapeutic areas has this compound been investigated for?

A3: Research suggests a potential role for this compound in addressing cytokine-induced islet cell death, a critical factor in Type 1 diabetes. [] Studies have shown that this compound can protect islet cells from the toxic effects of cytokines, potentially by inhibiting the tyrosine kinase FRK/RAK. [] This finding highlights the potential of targeting specific tyrosine kinases like FRK/RAK in developing new therapies for Type 1 diabetes.

Q3: How do researchers study the interactions between this compound and its target proteins at a molecular level?

A4: Crystallography plays a crucial role in understanding the precise binding mode of this compound with its targets. For example, the crystal structure of this compound complexed with the tyrosine kinase domain of fibroblast growth factor receptor 1 (FGFR1) provides valuable insights into the structural basis of inhibition. [] This detailed structural information is essential for designing next-generation inhibitors with improved potency and selectivity against specific tyrosine kinases.

Q4: What are the limitations of using this compound as a therapeutic agent?

A5: Despite its potential, this compound faces limitations, including the development of resistance. For example, the MEN2 mutation in RET, frequently found in medullary thyroid cancer, diminishes this compound's efficacy. [] Additionally, its broad inhibitory profile against various tyrosine kinases could lead to off-target effects and impact its safety profile. Further research is crucial to address these limitations, optimize its efficacy, and minimize potential side effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。